molecular formula C9H9ClO2 B13991095 3-Chloro-5,6,7,8-tetrahydrochromen-2-one CAS No. 87937-61-9

3-Chloro-5,6,7,8-tetrahydrochromen-2-one

Katalognummer: B13991095
CAS-Nummer: 87937-61-9
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: LLSZHPZQQXEKCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5,6,7,8-tetrahydrochromen-2-one is an organic compound with the molecular formula C9H9ClO2. It is a derivative of chromen-2-one, featuring a chlorine atom at the 3rd position and a tetrahydrochromen ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5,6,7,8-tetrahydrochromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-2-one derivatives .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5,6,7,8-tetrahydrochromen-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-5,6,7,8-tetrahydrochromen-2-one is unique due to its specific structure and the presence of the chromen-2-one ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

87937-61-9

Molekularformel

C9H9ClO2

Molekulargewicht

184.62 g/mol

IUPAC-Name

3-chloro-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C9H9ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2

InChI-Schlüssel

LLSZHPZQQXEKCF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=C(C(=O)O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.